![molecular formula C9H8N2O B13053912 (3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile](/img/structure/B13053912.png)
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile
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Overview
Description
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile is a chiral bicyclic compound featuring a partially saturated benzofuran core with a cyano group at the 7-position and an amino group at the 3R position. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol. The compound’s stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for developing chiral ligands or bioactive molecules targeting enzymes or receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting materials can include substituted phenols, arylglyoxals, and cyclic 1,3-diketones, which undergo a three-component condensation reaction . The reaction conditions typically involve the use of catalysts and controlled temperatures to facilitate the cyclization and formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield substituted benzofuran derivatives.
Scientific Research Applications
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and nitrile group play crucial roles in its reactivity and binding to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Diversity: The target compound’s cyano and amino groups contrast with the hydroxyl and triazine moieties in the tetrahydrofuran derivative from . This difference suggests divergent reactivity: the target compound may undergo nucleophilic substitution at the cyano group, while the hydroxyl-rich analog could participate in hydrogen bonding or glycosylation. The iodo substituent in 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine highlights its utility in radiolabeling or Suzuki-Miyaura coupling, a pathway less relevant to the cyano-bearing target compound.
Stereochemical Complexity :
- Both the target compound and the tetrahydrofuran derivative in exhibit multiple stereocenters, underscoring their roles in enantioselective synthesis. However, the tetrahydrofuran derivative’s additional hydroxyl groups may enhance solubility in polar solvents compared to the target compound’s hydrophobic benzofuran core.
Pharmacological Potential: The tetrahydrofuran analog’s triazine ring and nucleoside-like structure suggest antiviral or anticancer applications, whereas the target compound’s benzofuran scaffold is more commonly associated with kinase inhibition or anti-inflammatory activity.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s smaller size and fewer stereocenters (vs. the tetrahydrofuran derivative in ) may simplify synthesis, though its benzofuran core requires careful regioselective functionalization.
- Biological Activity: No direct studies on the target compound’s bioactivity are cited in the evidence.
- Thermodynamic Data : The evidence lacks solubility, melting point, or stability data for the target compound, limiting comparative analysis.
Biological Activity
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile is a bicyclic compound with significant biological activity, particularly as an inhibitor of various kinases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H8N2O, with a molecular weight of approximately 174.20 g/mol. The compound features a fused ring system that contributes to its unique chemical properties and potential biological activities. Its structure includes an amino group and a cyano group, which are critical for its interaction with biological targets.
Research indicates that this compound functions primarily as an inhibitor of c-Jun N-terminal kinase (JNK) pathways. JNKs are involved in regulating cellular responses to stress and inflammation. The compound's ability to modulate these pathways suggests its potential in treating conditions related to inflammation and cellular stress responses .
Key Interactions:
- Hydrogen Bonding: The compound can form hydrogen bonds with target proteins, enhancing its binding affinity.
- π-π Interactions: These interactions are crucial for the specificity of the compound towards certain kinases, allowing for selective inhibition.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its effects on multiple targets:
Inhibition of JNK Pathways
A study investigating the structure-activity relationship (SAR) of JNK inhibitors found that this compound exhibited potent inhibitory activity against JNK with an IC50 value indicating significant efficacy in modulating this pathway .
Cardioprotective Effects
In cardiomyocyte models subjected to doxorubicin-induced toxicity, derivatives of this compound demonstrated protective effects by maintaining cell viability and reducing apoptosis rates. Compounds similar to this compound were noted for their ability to enhance cell survival under stress conditions .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(3R)-3-amino-2,3-dihydro-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-4-6-2-1-3-7-8(11)5-12-9(6)7/h1-3,8H,5,11H2/t8-/m0/s1 |
InChI Key |
KZOOPDJVDDUFEB-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC(=C2O1)C#N)N |
Canonical SMILES |
C1C(C2=CC=CC(=C2O1)C#N)N |
Origin of Product |
United States |
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